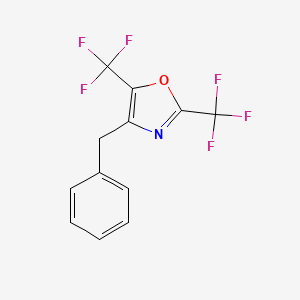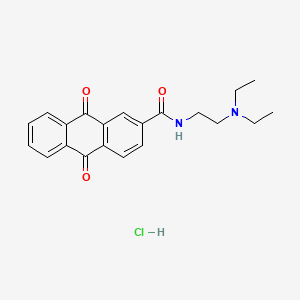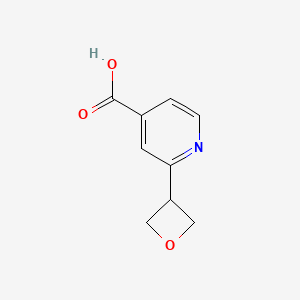
2-(Oxetan-3-yl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxetan-3-yl)isonicotinic acid: is a compound that features an oxetane ring attached to an isonicotinic acid moiety The oxetane ring is a four-membered cyclic ether, known for its strained structure and unique reactivity Isonicotinic acid, on the other hand, is a derivative of nicotinic acid (vitamin B3) and is commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)isonicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the isonicotinic acid moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. This reaction can be carried out under UV light in the presence of a suitable photosensitizer.
Once the oxetane ring is formed, it can be functionalized and coupled with isonicotinic acid using various coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the use of a palladium catalyst and a boron reagent to form a carbon-carbon bond between the oxetane and isonicotinic acid moieties .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors for the Paternò–Büchi reaction and automated systems for the coupling reactions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
化学反应分析
Types of Reactions
2-(Oxetan-3-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: The isonicotinic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxetan-3-one derivatives.
Reduction: Alcohol derivatives of isonicotinic acid.
Substitution: Various substituted oxetane derivatives, depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 2-(Oxetan-3-yl)isonicotinic acid is likely to involve interactions with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to form covalent bonds with biological molecules. The isonicotinic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
相似化合物的比较
Similar Compounds
Oxetan-3-ol: A simple oxetane derivative with similar reactivity.
Thietan-3-ol: A sulfur-containing analogue of oxetan-3-ol.
Isonicotinic acid: The parent compound of 2-(Oxetan-3-yl)isonicotinic acid.
Uniqueness
This compound is unique due to the combination of the oxetane ring and isonicotinic acid moiety. This combination imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
2-(oxetan-3-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-2-10-8(3-6)7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) |
InChI 键 |
XDUCMNDYGKMGJS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)C2=NC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)


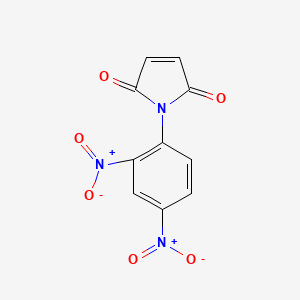

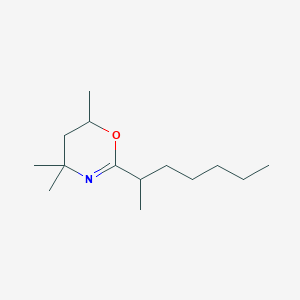
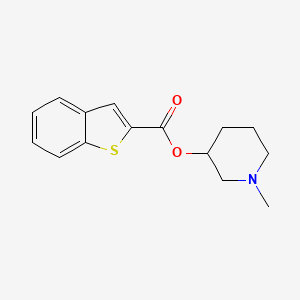


![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

